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Compound of Interest

Compound Name: 3,5-Dinitrobenzaldehyde

Cat. No.: B077469 Get Quote

A Technical Guide to 3,5-Dinitrobenzaldehyde: Chemical Properties, Structure, and

Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,5-Dinitrobenzaldehyde is a pivotal aromatic aldehyde whose rigid structure and reactive

functional groups make it a valuable intermediate in organic synthesis. This technical guide

provides a comprehensive overview of its chemical structure, physicochemical properties,

detailed synthesis protocols, and key applications. With its utility in the construction of novel

heterocyclic compounds, 3,5-Dinitrobenzaldehyde is of significant interest to researchers in

medicinal chemistry and materials science. This document consolidates essential data,

experimental procedures, and safety information to support its effective use in a laboratory

setting.

Chemical Structure and Identifiers
3,5-Dinitrobenzaldehyde's structure consists of a benzene ring substituted with an aldehyde

group (-CHO) at position 1 and two nitro groups (-NO₂) at positions 3 and 5. This substitution

pattern significantly influences the molecule's reactivity, particularly the electrophilic nature of

the aromatic ring and the aldehyde carbon.
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Identifier Value

IUPAC Name 3,5-dinitrobenzaldehyde[1]

CAS Number 14193-18-1[1]

Molecular Formula C₇H₄N₂O₅[1]

SMILES
C1=C(C=C(C=C1--INVALID-LINK--[O-])--

INVALID-LINK--[O-])C=O[1][2]

InChI
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-

7(2-5)9(13)14/h1-4H[1]

InChIKey YCTNWTBGSOCMRO-UHFFFAOYSA-N[1]

Physicochemical Properties
The physical and chemical properties of 3,5-Dinitrobenzaldehyde are summarized below. The

dual nitro groups contribute to its high melting point and thermal stability.

Property Value

Molecular Weight 196.12 g/mol [1]

Appearance Tan to brown solid[3]

Melting Point 85–87 °C (purified)[3]

Boiling Point 323.9 ± 32.0 °C (Predicted)

Density 1.571 g/cm³ (Predicted)

Topological Polar Surface Area 109 Å²[1]

Synthesis and Experimental Protocols
The most reliable and widely cited synthesis of 3,5-Dinitrobenzaldehyde is the selective

reduction of 3,5-dinitrobenzoyl chloride. The use of a sterically hindered hydride reagent,

lithium aluminum tri-tert-butoxyhydride, is crucial for stopping the reduction at the aldehyde

stage and preventing further reduction to the corresponding alcohol.
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Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl
Chloride[3]
This procedure is adapted from Organic Syntheses.

Objective: To synthesize 3,5-Dinitrobenzaldehyde by the selective reduction of 3,5-

dinitrobenzoyl chloride.

Reagents and Equipment:

3,5-Dinitrobenzoyl chloride (115.0 g, 0.499 mol)

Lithium aluminum tri-tert-butoxyhydride (140.0 g, 0.551 mol)

Anhydrous diethylene glycol dimethyl ether ("diglyme") (950 ml)

Benzene (900 ml)

Concentrated Hydrochloric Acid (150 ml)

Saturated aqueous Sodium Chloride

Aqueous 2% Sodium Hydrogen Carbonate

Anhydrous Sodium Sulfate

Activated Charcoal

3-L three-necked, round-bottomed flask with mechanical stirrer, dropping funnel, and low-

temperature thermometer

Dry ice/2-propanol cooling bath

Dry nitrogen atmosphere

Procedure:
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Preparation of the Acid Chloride Solution: Under a dry nitrogen atmosphere, add 3,5-

dinitrobenzoyl chloride to 500 ml of dry diglyme in the reaction flask. Stir vigorously and cool

the solution to -78 °C using a dry ice/2-propanol bath.

Preparation of the Reducing Agent: In a separate flask, prepare a solution of lithium

aluminum tri-tert-butoxyhydride in 450 ml of dry diglyme. Filter the suspension under

nitrogen to remove any particulates.

Reduction Reaction: Transfer the clear hydride solution to the dropping funnel. Add the

solution dropwise to the cooled, stirred acid chloride solution, maintaining the internal

temperature between -78 °C and -68 °C. The addition typically takes 75-100 minutes. After

the addition is complete, stir the mixture for an additional 30 minutes at -78 °C.

Quenching and Work-up: Pour the cold reaction mixture slowly into a beaker containing 150

ml of concentrated HCl, 300 ml of saturated NaCl, and 150 g of ice.

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Extract

the aqueous layer with several portions of benzene (totaling 900 ml).

Washing: Combine the initial organic layer and the benzene extracts. Wash successively

with 1-L portions of water containing 10 ml of concentrated HCl, followed by 100-ml portions

of 2% sodium hydrogen carbonate solution until the washings are basic.

Purification: Dry the organic layer over anhydrous sodium sulfate, treat with activated

charcoal, and filter. Concentrate the filtrate under reduced pressure to yield crude 3,5-
dinitrobenzaldehyde as a tan solid.

Final Purification: Triturate the crude solid with cold dry diethyl ether to yield a purified

product with a melting point of 85–87 °C.
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Starting Materials
- 3,5-Dinitrobenzoyl Chloride

- LiAlH(OtBu)3
- Anhydrous Diglyme
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- Dry N2 Atmosphere

- Cool to -78°C
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Purification
- Dry (Na2SO4)

- Decolorize (Charcoal)
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Final Product
3,5-Dinitrobenzaldehyde
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Synthesis workflow for 3,5-Dinitrobenzaldehyde.
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Reactivity and Applications in Drug Development
3,5-Dinitrobenzaldehyde is a versatile building block, primarily used as a reagent for

synthesizing more complex molecules.

Synthesis of N-Heterocycles: It is a key precursor for producing substituted N-heterocycles,

many of which exhibit antibacterial activity.[4] The aldehyde functional group readily

undergoes condensation reactions with amines (e.g., anilines, diamines) to form Schiff bases

(imines), which can then cyclize to form various heterocyclic systems like benzimidazoles

and quinazolines.

Derivatizing Agent: While its precursor, 3,5-dinitrobenzoyl chloride, is more commonly used

to derivatize alcohols and amines for analytical purposes, 3,5-dinitrobenzaldehyde can also

be used to characterize primary amines through the formation of crystalline imines.

The dinitroaromatic core is of particular interest in drug discovery. The nitro groups can act as

hydrogen bond acceptors and can be reduced to amino groups, providing a route to a wide

array of derivatives. While direct data on the biological activity of 3,5-dinitrobenzaldehyde is

limited, derivatives of the closely related 3,5-dinitrobenzoic acid have shown promising

antifungal activity against Candida species.

3,5-Dinitrobenzaldehyde

Condensation/
Cyclization
Reaction+ Amine-containing

 Nucleophile
(e.g., o-phenylenediamine)

Substituted
N-Heterocycle

(e.g., Benzimidazole)

Potential Applications
- Antibacterial Agents

- Medicinal Chemistry Scaffolds

Click to download full resolution via product page

Application of 3,5-Dinitrobenzaldehyde as a synthetic precursor.

Spectroscopic Data
While Sigma-Aldrich notes that it does not collect analytical data for this specific product,

typical spectroscopic features can be predicted based on its structure. For related

dinitroaromatic compounds, extensive spectral data is available.
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¹H NMR: The proton spectrum is expected to be simple. The aldehyde proton (-CHO) would

appear as a singlet at a significantly downfield chemical shift (likely >10 ppm). The aromatic

protons would appear as two signals: a triplet for the proton at C4 (between the nitro groups)

and a doublet for the two equivalent protons at C2 and C6.

¹³C NMR: The carbon spectrum would show distinct signals for the aldehyde carbonyl carbon

(~190 ppm), the ipso-carbon attached to the aldehyde, the carbons bearing the nitro groups,

and the remaining aromatic carbons.

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for

the aldehyde (~1700 cm⁻¹), characteristic symmetric and asymmetric stretches for the nitro

groups (-NO₂) (~1540 and 1350 cm⁻¹), and C-H stretching for the aromatic ring and

aldehyde.

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z

corresponding to its molecular weight (196.12). Common fragmentation patterns would

involve the loss of the aldehyde group or nitro groups.

Safety and Handling
3,5-Dinitrobenzaldehyde is a hazardous substance and must be handled with appropriate

safety precautions.

Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin

Skin Corrosion/Irritation H315: Causes skin irritation

Sensitization, Skin H317: May cause an allergic skin reaction

Serious Eye Damage/Irritation
H318/H319: Causes serious eye

damage/irritation

Acute Toxicity, Inhalation H332: Harmful if inhaled

STOT, Single Exposure H335: May cause respiratory irritation
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(Data sourced from GHS classifications on PubChem)[1]

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash

hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 1712303 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - 3,5-dinitrobenzaldehyde (C7H4N2O5) [pubchemlite.lcsb.uni.lu]

3. orgsyn.org [orgsyn.org]

4. 3,5-DINITROBENZALDEHYDE | 14193-18-1 [chemicalbook.com]

To cite this document: BenchChem. [3,5-Dinitrobenzaldehyde chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077469#3-5-dinitrobenzaldehyde-chemical-
properties-and-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dinitrobenzaldehyde
https://www.benchchem.com/product/b077469?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dinitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dinitrobenzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/1712303
http://orgsyn.org/demo.aspx?prep=cv6p0529
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11010267.htm
https://www.benchchem.com/product/b077469#3-5-dinitrobenzaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b077469#3-5-dinitrobenzaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b077469#3-5-dinitrobenzaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b077469#3-5-dinitrobenzaldehyde-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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